Tetrakis(ethylamino)silane is a silane compound with the molecular formula and a molecular weight of 260.57 g/mol. It appears as a colorless liquid and is classified under organosilicon compounds, specifically as a tetrakis(dialkylamino)silane. This compound features silicon bonded to four ethylamino groups, which are derived from ethylamine. Tetrakis(ethylamino)silane is notable for its applications in materials science, particularly in the synthesis of silicon-based ceramics and nanomaterials .
The synthesis of tetrakis(ethylamino)silane can be achieved through various methods, primarily involving the reaction of silicon tetrachloride with ethylamine. A common procedure includes:
The reaction typically requires careful temperature control and monitoring of reactant ratios to maximize yield and purity. The stoichiometry often follows a 1:4 ratio of silicon tetrachloride to ethylamine.
Tetrakis(ethylamino)silane participates in several chemical reactions, particularly those involving hydrolysis and condensation:
The hydrolysis reaction can be represented as follows:
This reaction highlights the potential for forming silanol compounds, which can further react to create more complex silicate structures.
The mechanism by which tetrakis(ethylamino)silane acts primarily involves its reactivity due to the presence of nitrogen atoms in its structure. The ethylamino groups can act as nucleophiles in various reactions, facilitating:
Relevant data indicates that tetrakis(ethylamino)silane has low volatility and a high boiling point, making it suitable for high-temperature applications in material synthesis .
Tetrakis(ethylamino)silane finds several scientific uses:
These applications leverage its unique chemical properties and reactivity profile, making it a valuable compound in advanced material development .
Tetrakis(ethylamino)silane, Si(NHC₂H₅)₄, is primarily synthesized via the nucleophilic substitution reaction between silicon tetrachloride (SiCl₄) and ethylamine (C₂H₅NH₂) under strictly controlled inert conditions. This reaction is highly sensitive to moisture and oxygen, necessitating the implementation of rigorous inert atmosphere protocols throughout the synthesis. The reaction proceeds according to the stoichiometric equation:
SiCl₄ + 4 C₂H₅NH₂ → Si(NHC₂H₅)₄ + 4 HCl
Standardized protocols mandate the use of nitrogen or argon as inert gases, with oxygen levels maintained below 10 ppm to prevent oxidation of reactants and hydrolysis of silicon-chlorine bonds [1]. The reaction apparatus typically consists of a multi-necked flask equipped with a high-efficiency reflux condenser, a pressure-equalizing dropping funnel, and a vigorous mechanical stirrer. All glassware must undergo thorough oven-drying (>120°C) and subsequent purging with inert gas prior to reactant introduction. Silicon tetrachloride is introduced via slow addition (dropwise) into anhydrous ethylamine dissolved in an aprotic solvent, with continuous cooling to manage the exothermic reaction and minimize undesirable side reactions such as oligomerization. Continuous inert gas flow is maintained throughout the addition and subsequent stirring period, typically extending 4-6 hours post-addition to ensure complete reaction and byproduct (HCl) neutralization or removal [1] [5].
Table 1: Critical Parameters for Inert Atmosphere Synthesis of Tetrakis(ethylamino)silane
Parameter | Requirement | Purpose |
---|---|---|
Inert Gas | Nitrogen or Argon (>99.999% purity) | Prevents oxidation and hydrolysis |
O₂ Level | < 10 ppm | Eliminates silanol (Si-OH) formation |
Moisture Control | P₂O₅ traps, molecular sieves | Absorbs trace H₂O in gas lines/reactor headspace |
Reactor Preparation | Oven drying (120°C), inert gas purge | Removes adsorbed water from glass surfaces |
SiCl₄ Addition Rate | Dropwise (0.5-1.0 mL/min) | Controls reaction exothermicity and heat dissipation |
The choice of solvent system significantly impacts reaction kinetics, yield, and stoichiometric control during tetrakis(ethylamino)silane synthesis. Aprotic solvents are essential to prevent competitive hydrolysis of silicon tetrachloride. Common solvents include anhydrous hydrocarbons (hexane, toluene) and ethers (tetrahydrofuran, diethyl ether), selected based on their boiling points relative to the reaction temperature requirements and their ability to solubilize the generated hydrochloride salts [1] [5].
Temperature optimization is critical for controlling reaction selectivity and minimizing byproducts. Low temperatures (-20°C to 0°C) during silicon tetrachloride addition suppress the formation of tris(ethylamino)chlorosilane (Si(NHC₂H₅)₃Cl) and other partially substituted intermediates. Subsequent gradual warming to 25-40°C facilitates the complete substitution of all four chlorine atoms while preventing ethylamine volatilization. Maintaining a slight positive pressure of inert gas further aids in retaining ethylamine within the reaction mixture, ensuring the 4:1 amine:silicon tetrachloride stoichiometry is effectively utilized. Excess ethylamine (typically 10-20% molar excess) is employed to drive the reaction toward the tetrasubstituted product and to act as an acid scavenger for the generated HCl, forming ethylamine hydrochloride (C₂H₅NH₃⁺Cl⁻). Solvents like tetrahydrofuran enhance the solubility of this salt, preventing precipitation that could impede stirring and mass transfer [1].
Table 2: Solvent Systems and Temperature Parameters for Tetrakis(ethylamino)silane Synthesis
Solvent | Optimal Temp. Range (°C) | Advantages | Disadvantages |
---|---|---|---|
n-Hexane | -10 to 25 | Low polarity minimizes hydrolysis; Easy product isolation | Poor solubility of EtNH₃⁺Cl⁻; Requires filtration |
Toluene | 0 to 40 | Higher boiling allows warmer reaction; Good EtNH₃⁺Cl⁻ solubility at elevated T | Requires careful drying |
Tetrahydrofuran | -20 to 30 | Excellent EtNH₃⁺Cl⁻ solubility; Good reactant solubilization | Forms peroxides; Needs strict oxygen exclusion |
Diethyl Ether | -30 to 0 | Very low temperature operation possible; High volatility eases removal | High flammability; Low boiling point limits upper T |
Following the reaction and removal of ethylamine hydrochloride salts (typically via filtration under inert atmosphere), crude tetrakis(ethylamino)silane requires purification to remove residual solvents, traces of unreacted ethylamine, and persistent partially substituted chlorosilanes. Two primary techniques are employed: fractional distillation under reduced pressure and recrystallization from cold hydrocarbon solvents.
Fractional Distillation: This is the most common industrial-scale purification method. The crude product is subjected to vacuum distillation using a high-efficiency fractionating column. Optimal separation is achieved under high vacuum (typically 0.1 - 1.0 mmHg) to lower the boiling point (typically 100-120°C at 1 mmHg for tetrakis(ethylamino)silane) and minimize thermal decomposition. Careful temperature control is crucial to prevent decomposition of the product or co-distillation of impurities. This method offers high throughput and efficiently separates the target compound from lower boiling impurities (solvents, ethylamine) and higher boiling residues (oligomers, persistent chlorinated species). Yields via optimized distillation protocols typically range from 70% to 85% [1] [5].
Recrystallization: While less common industrially due to lower throughput, recrystallization offers advantages for obtaining ultra-high purity tetrakis(ethylamino)silane, particularly for semiconductor applications. The crude solid or concentrated solution is dissolved in a minimal volume of a cold, anhydrous, low-polarity solvent like pentane or hexane. The solution is then cooled to very low temperatures (-30°C to -78°C) to induce crystallization. Filtration under inert atmosphere yields crystalline tetrakis(ethylamino)silane. This process effectively removes non-crystallizing impurities like tris(ethylamino)chlorosilane and certain oligomers. However, recrystallization suffers from lower recovery yields (often 50-65%) compared to distillation and is more sensitive to solvent purity and cooling rates. It also requires the product to possess suitable crystallinity, which can be influenced by the presence of isomeric forms or trace solvents [1].
The choice between distillation and recrystallization depends on the required purity level and the acceptable yield loss. Distillation provides a practical balance of yield and purity for most applications, while recrystallization is reserved for situations demanding the lowest possible metallic and ionic contaminant levels. Sequential use of both techniques (e.g., distillation followed by recrystallization) can yield material of exceptional purity, albeit with significant compound loss [1] [5].
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